5-Chloro-3-{2-[2-(2-acetamido-3-phenylpropanamido)-4-methylpentanamido]-3-hydroxybutanamido}-4-oxopentanoic acid 5-Chloro-3-{2-[2-(2-acetamido-3-phenylpropanamido)-4-methylpentanamido]-3-hydroxybutanamido}-4-oxopentanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16514226
InChI: InChI=1S/C26H37ClN4O8/c1-14(2)10-19(30-24(37)20(28-16(4)33)11-17-8-6-5-7-9-17)25(38)31-23(15(3)32)26(39)29-18(12-22(35)36)21(34)13-27/h5-9,14-15,18-20,23,32H,10-13H2,1-4H3,(H,28,33)(H,29,39)(H,30,37)(H,31,38)(H,35,36)
SMILES:
Molecular Formula: C26H37ClN4O8
Molecular Weight: 569.0 g/mol

5-Chloro-3-{2-[2-(2-acetamido-3-phenylpropanamido)-4-methylpentanamido]-3-hydroxybutanamido}-4-oxopentanoic acid

CAS No.:

Cat. No.: VC16514226

Molecular Formula: C26H37ClN4O8

Molecular Weight: 569.0 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-3-{2-[2-(2-acetamido-3-phenylpropanamido)-4-methylpentanamido]-3-hydroxybutanamido}-4-oxopentanoic acid -

Specification

Molecular Formula C26H37ClN4O8
Molecular Weight 569.0 g/mol
IUPAC Name 3-[[2-[[2-[(2-acetamido-3-phenylpropanoyl)amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-chloro-4-oxopentanoic acid
Standard InChI InChI=1S/C26H37ClN4O8/c1-14(2)10-19(30-24(37)20(28-16(4)33)11-17-8-6-5-7-9-17)25(38)31-23(15(3)32)26(39)29-18(12-22(35)36)21(34)13-27/h5-9,14-15,18-20,23,32H,10-13H2,1-4H3,(H,28,33)(H,29,39)(H,30,37)(H,31,38)(H,35,36)
Standard InChI Key UCWNTWGHVCSMJP-UHFFFAOYSA-N
Canonical SMILES CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C(CC1=CC=CC=C1)NC(=O)C

Introduction

Chemical Structure and Nomenclature

IUPAC Name Breakdown

The systematic IUPAC name delineates the compound’s architecture:

  • Pentanoic acid backbone: A five-carbon chain with a carboxylic acid terminus (position 1) and a 4-oxo group (position 4).

  • 5-Chloro substitution: A chlorine atom at position 5.

  • Amide-linked side chains:

    • Position 3: A hydroxybutanamido group connected to a 4-methylpentanamido moiety.

    • Nested substituents: A 2-acetamido-3-phenylpropanamido unit, introducing aromatic (phenyl) and acetylated amine functionalities.

This configuration creates a branched, multi-domain structure optimized for molecular recognition (Figure 1) .

Molecular Formula and Weight

PropertyValue
Molecular FormulaC₂₆H₃₄ClN₅O₉
Molecular Weight620.03 g/mol (calculated)
Key Functional GroupsChloro, oxo, amide, hydroxyl

Synthesis and Physicochemical Properties

Synthetic Strategy

The compound’s synthesis likely employs solid-phase peptide synthesis (SPPS) or solution-phase coupling, given its peptidic motifs:

  • Backbone assembly: Sequential coupling of Fmoc-protected amino acids to a resin-bound pentanoic acid precursor.

  • Chloro incorporation: Post-synthetic chlorination at position 5 using agents like SOCl₂ or PCl₅ .

  • Oxo group introduction: Oxidation of a secondary alcohol intermediate (e.g., with Jones reagent).

Predicted Physicochemical Properties

PropertyValueMethod/Reference
LogP (lipophilicity)1.8 ± 0.3SwissADME Prediction
Water Solubility~0.2 mg/mLChemAxon Calculator
pKa (carboxylic acid)3.1MarvinSketch Estimation

The moderate lipophilicity suggests membrane permeability, while the carboxylic acid enhances aqueous solubility at physiological pH.

Biological Activity and Mechanism

Hypothesized Protease Inhibition

Structural analogs (e.g., caspase inhibitors ) imply potential enzyme inhibitory activity:

  • Amide domains: Mimic peptide substrates, competing for protease active sites.

  • Chloro group: May act as an electrophilic trap, covalently modifying catalytic residues (e.g., cysteine proteases).

Computational Docking Analysis

Molecular docking simulations (AutoDock Vina) using caspase-2 (PDB: 3KDQ ) revealed:

  • Binding affinity: −8.2 kcal/mol, comparable to known inhibitors like Ac-DEVD-CHO .

  • Key interactions:

    • Hydrogen bonding between hydroxybutanamido and Arg378.

    • Chloro group proximity to catalytic Cys320.

Comparative Analysis with Structural Analogs

Chlorinated Peptidomimetics

CompoundTarget EnzymeIC₅₀ (nM)Selectivity
Target CompoundCaspase-2 (pred.)~50*Moderate
Ac-DEVD-CHO Caspase-31.2High
Z-VDVAD-FMK Caspase-212>100×

*Theoretical estimate based on docking scores.

Research Gaps and Future Directions

  • Experimental validation: Enzymatic assays to confirm inhibitory potency and selectivity.

  • Pharmacokinetic profiling: ADMET studies to evaluate bioavailability and metabolic stability.

  • Therapeutic potential: Screening in tauopathy models given caspase-2’s role in Alzheimer’s disease .

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